The presence of a bromine atom and a methoxy group makes 2-Bromo-3-fluoro-4-methoxypyridine a potential intermediate for the synthesis of various pyridine derivatives. Pyridine is a six-membered aromatic ring structure found in many biologically active molecules. By replacing the bromine and methoxy groups with other functional groups, scientists could create new pyridine-based compounds with potential applications in drug discovery or material science [].
The fluorine atom in 2-Bromo-3-fluoro-4-methoxypyridine can be a valuable asset in drug design. Fluorine substitution can improve a molecule's potency, metabolic stability, and membrane permeability - all crucial factors for successful drug candidates.
2-Bromo-3-fluoro-4-methoxypyridine has the molecular formula C₆H₅BrFNO and a molecular weight of approximately 206.014 g/mol. This compound features a pyridine ring substituted with bromine, fluorine, and methoxy groups at specific positions. Its CAS number is 109613-98-1. The presence of these functional groups contributes to its reactivity and potential utility in various chemical processes .
The chemical behavior of 2-Bromo-3-fluoro-4-methoxypyridine is characterized by several types of reactions:
In synthetic chemistry, this compound is often employed in the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base to proceed effectively.
2-Bromo-3-fluoro-4-methoxypyridine exhibits significant biological activity:
The synthesis of 2-Bromo-3-fluoro-4-methoxypyridine typically involves multi-step reactions. A common method includes:
This compound finds applications in various fields:
Several compounds share structural similarities with 2-Bromo-3-fluoro-4-methoxypyridine. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
2-Bromo-4-fluoropyridine | 34552-16-4 | Lacks methoxy group; simpler substitution pattern. |
3-Bromo-4-nitropyridine | 1807072-92-9 | Contains a nitro group instead of a methoxy group; different reactivity profile. |
2-Fluoro-4-nitropyridine | 1807072-92-9 | Similarity in functional groups but lacks bromine; affects electrophilicity. |
The uniqueness of 2-Bromo-3-fluoro-4-methoxypyridine lies in its combination of three distinct substituents (bromine, fluorine, and methoxy) on the pyridine ring. This specific arrangement enhances its electrophilicity and reactivity compared to similar compounds, making it particularly valuable in synthetic applications .
Irritant